5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC13728326
Molecular Formula: C13H15BrN2O
Molecular Weight: 295.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrN2O |
|---|---|
| Molecular Weight | 295.17 g/mol |
| IUPAC Name | 5-bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H15BrN2O/c14-12-6-11(7-15)13(16-8-12)17-9-10-4-2-1-3-5-10/h6,8,10H,1-5,9H2 |
| Standard InChI Key | CPZVMAIPHJHDNZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)COC2=C(C=C(C=N2)Br)C#N |
| Canonical SMILES | C1CCC(CC1)COC2=C(C=C(C=N2)Br)C#N |
Introduction
5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile is a synthetic organic compound belonging to the pyridine family, known for its diverse applications in pharmaceuticals and agrochemicals. This compound is characterized by its unique molecular structure, which includes a bromine atom, a cyclohexylmethoxy group, and a carbonitrile functional group. The presence of the bromine atom enhances its reactivity and potential for further chemical transformations.
Synthesis
The synthesis of 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile typically involves the bromination of pyridine derivatives followed by the introduction of functional groups. One common method starts with 5-bromo-2-methylpyridine, which undergoes a series of reactions to introduce the cyclohexylmethoxy and carbonitrile groups. The synthesis steps can be optimized based on yield, reaction conditions, and purification methods.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to provide detailed information about the compound's structure. Characteristic peaks in the NMR spectrum indicate the presence of specific functional groups and confirm the molecular structure. Infrared spectroscopy (IR) shows characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Activity and Applications
Pyridine derivatives, including 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action depends on the target enzyme or receptor involved. The carbonitrile group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Research Findings
Studies on pyridine derivatives highlight their potential in medicinal chemistry due to their therapeutic properties. The versatility of 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile makes it valuable in various fields of research and industry, particularly in the development of new pharmaceuticals.
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